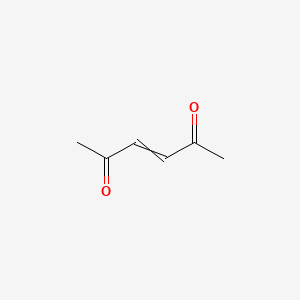
1,2-Diacetylethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diacetylethylene, also known as this compound, is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
1,2-Diacetylethylene plays a crucial role in organic synthesis due to its reactivity and ability to participate in various chemical reactions. It is often produced as a byproduct in the oxidation of furanic compounds. For instance, during the oxidation of 2,5-dimethylfuran, this compound has been identified as one of the primary products formed under specific experimental conditions involving atomic oxygen . Its formation is linked to the degradation pathways of furan derivatives, showcasing its importance in synthetic organic chemistry.
Key Reactions Involving this compound:
- Diels-Alder Reactions: It can act as a dienophile in Diels-Alder reactions, contributing to the formation of complex cyclic structures that are valuable in pharmaceuticals and materials science.
- Condensation Reactions: The compound can undergo condensation reactions with various nucleophiles, leading to the synthesis of larger molecular frameworks.
Food Science
In food chemistry, this compound has been studied for its role in flavor and aroma development. It can be generated during the thermal degradation of sugars and is associated with caramelization processes . Its presence can influence the sensory attributes of food products.
Applications in Food Preservation:
Recent studies have highlighted its potential as a natural preservative. For example, diacetyl (closely related to this compound) has been shown to inhibit ethylene production in broccoli florets, delaying yellowing and maintaining nutritional quality during storage . This suggests that compounds like this compound could be explored for their preservative capabilities in fresh produce.
Analytical Applications
This compound's unique chemical properties make it useful in analytical chemistry. It serves as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its distinct spectral characteristics. Its stable structure allows for reliable integrations without interference from other analytes . Furthermore, it has been utilized as an internal standard for quantifying other compounds in complex mixtures.
Case Studies:
Propiedades
Número CAS |
4436-75-3 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
hex-3-ene-2,5-dione |
InChI |
InChI=1S/C6H8O2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3 |
Clave InChI |
OTSKZNVDZOOHRX-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CC(=O)C |
SMILES canónico |
CC(=O)C=CC(=O)C |
Pictogramas |
Irritant |
Sinónimos |
3-hexene-2,5-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















